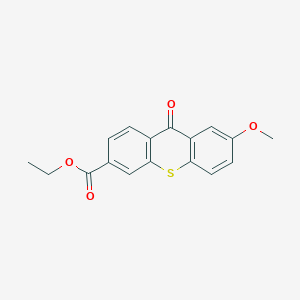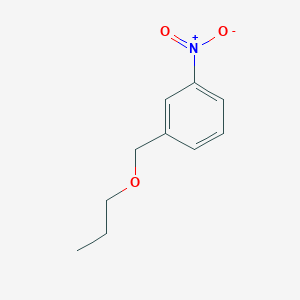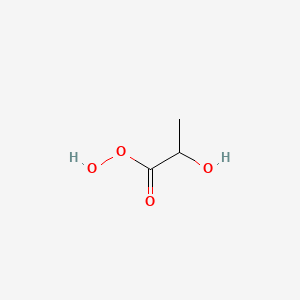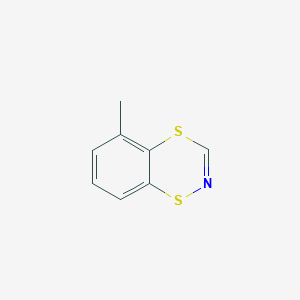
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate: is a chemical compound with the molecular formula C16H12O3S It belongs to the class of thioxanthenes, which are sulfur-containing heterocyclic compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylic acid and ethyl alcohol.
Esterification Reaction: The carboxylic acid group of 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylic acid is esterified with ethyl alcohol in the presence of a catalyst, such as sulfuric acid or hydrochloric acid, to form the ethyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted thioxanthenes.
Aplicaciones Científicas De Investigación
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex thioxanthene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological processes.
Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Ethyl 7-methoxy-9-oxo-9H-thioxanthene-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 9-oxo-9H-thioxanthene-2-carboxylate: Similar structure but different substitution pattern.
2-Chlorothioxanthen-9-one: Contains a chlorine atom instead of a methoxy group.
2-Isopropyl-9H-thioxanthen-9-one: Contains an isopropyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group at the 7-position and the ethyl ester functionality at the 3-position makes this compound unique among thioxanthene derivatives. These structural features contribute to its distinct chemical and biological properties.
Propiedades
| 77084-56-1 | |
Fórmula molecular |
C17H14O4S |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
ethyl 7-methoxy-9-oxothioxanthene-3-carboxylate |
InChI |
InChI=1S/C17H14O4S/c1-3-21-17(19)10-4-6-12-15(8-10)22-14-7-5-11(20-2)9-13(14)16(12)18/h4-9H,3H2,1-2H3 |
Clave InChI |
ZFWIVDKRDSZQRR-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC2=C(C=C1)C(=O)C3=C(S2)C=CC(=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Bromo-3,4-dimethyl-1-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14435097.png)




![2-Chloroethyl [(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetate](/img/structure/B14435166.png)
